molecular formula C8H4N2 B2951609 Pyrimidine, 2,4-diethynyl- CAS No. 1018473-99-8

Pyrimidine, 2,4-diethynyl-

Cat. No. B2951609
CAS RN: 1018473-99-8
M. Wt: 128.134
InChI Key: XDDINPXLFBEURS-UHFFFAOYSA-N
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Description

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. One such method involves the reaction of acetyl acetone with benzaldehyde in the presence of two eq. of ammonium acetate to afford an intermediate, which then undergoes a process of dehydrogenation to afford the pyrimidine derivative .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .


Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has a density of 1.016 g cm−3, a melting point of 20 to 22 °C, and a boiling point of 123 to 124 °C . It is miscible in water at 25°C .

Scientific Research Applications

Organic Synthesis

2,4-Diethynylpyrimidine is utilized in organic synthesis , particularly in the construction of complex molecules. Its ability to act as a building block for heterocyclic compounds is valuable due to the presence of reactive ethynyl groups which can undergo various cross-coupling reactions .

Pharmaceuticals

In the pharmaceutical industry, 2,4-Diethynylpyrimidine derivatives are explored for their potential therapeutic properties. They are often used as intermediates in the synthesis of drugs that target a range of diseases, including those affecting the central nervous system and cancers .

Materials Science

This compound plays a role in materials science, especially in the development of organic electronic materials . Its structure allows for the creation of conjugated systems that are essential for semiconducting properties in organic photovoltaics and light-emitting diodes .

Analytical Chemistry

2,4-Diethynylpyrimidine can be used as a chemical standard or a reagent in analytical chemistry to identify or quantify substances within a mixture. Its well-defined structure and reactivity make it suitable for use in chromatographic methods and spectroscopic analysis .

Biochemistry

In biochemistry, 2,4-Diethynylpyrimidine derivatives are studied for their interactions with biological macromolecules. They may serve as inhibitors or activators of enzymes, influencing biochemical pathways and aiding in the understanding of disease mechanisms .

Environmental Science

Research into the environmental impact of pyrimidine derivatives includes studying the degradation products of 2,4-Diethynylpyrimidine in soil and water. Understanding its breakdown can help assess its environmental persistence and potential toxicity .

Agricultural Research

2,4-Diethynylpyrimidine may be investigated for its use in agricultural research, particularly in the synthesis of herbicides. Its derivatives could be designed to target specific pathways in weed species, contributing to more efficient crop protection strategies .

Nanotechnology

Lastly, in the field of nanotechnology, 2,4-Diethynylpyrimidine can be incorporated into the design of nanoscale devices . Its molecular structure could be key in developing nanosensors or nanocarriers for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

Pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools .

Future Directions

Due to their biological significance, pyrimidines and their derivatives have found extensive use in the pharmaceutical industry. For instance, several chemotherapeutic agents and antiviral drugs are pyrimidine analogs . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

properties

IUPAC Name

2,4-diethynylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDINPXLFBEURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethynylpyrimidine

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